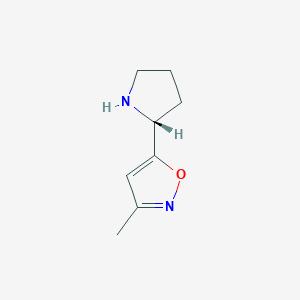

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

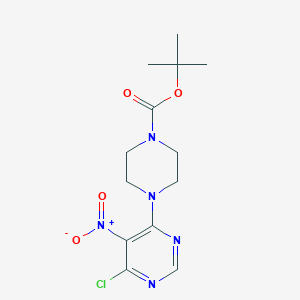

“®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” likely involves a pyrrolidine ring attached to an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” are not available in the retrieved information .科学的研究の応用

Synthesis and Cholinergic Channel Activation

- Cholinergic Channel Activation: ABT-418 and its analogs have been synthesized and tested for their ability to activate cholinergic channels. The 4′-(S)-methyl analog of ABT-418 was found to be six-fold less potent than ABT-418 itself, highlighting the importance of specific structural features for their activity as cholinergic channel activators (Lin et al., 1995). Further investigations into pyrrolidine-modified analogs of ABT-418 have explored the effects of methyl substitution on the in vitro rate of metabolism, providing insights into how structural modifications influence receptor binding and metabolic stability (Lin et al., 1994).

Novel Synthesis Methods

- Isoxazole-Annotated Heterocycles: Research has also focused on developing convenient scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, demonstrating the versatility of isoxazole compounds in synthesizing new chemical entities (Ruano et al., 2005).

Biological Activity Beyond Cholinergic Activation

- GABAA Agonist Activity: Certain isoxazole compounds were designed and synthesized as analogs of the GABAA agonist THIP. These studies demonstrate the chemical diversity and potential for isoxazole derivatives to interact with various neurotransmitter systems beyond cholinergic receptors, including GABAergic and glycine receptors (Byberg et al., 1987).

Antiviral Applications

- Antiviral Activity Against Human Rhinovirus: Novel isoxazole compounds have been identified as potent, irreversible inhibitors of human rhinovirus 3C protease. This showcases the potential of isoxazole derivatives in the development of antiviral therapeutics (Patick et al., 2005).

Chemical Synthesis Innovations

- Transfer Hydrogenation and Reductive Ring-Opening: The reductive ring opening of isoxazoles using iron catalysis in aged N-methyl-2-pyrrolidone (NMP) represents a novel approach in the synthesis of β-enaminones and 1,3-diketones, highlighting the utility of isoxazoles in complex chemical transformations (Liu et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAXCRZQLWZFH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。